molecular formula C18H17N3O3S2 B11374696 Ethyl 4-methyl-2-{[(4-methyl-2-phenyl-1,3-thiazol-5-yl)carbonyl]amino}-1,3-thiazole-5-carboxylate

Ethyl 4-methyl-2-{[(4-methyl-2-phenyl-1,3-thiazol-5-yl)carbonyl]amino}-1,3-thiazole-5-carboxylate

Cat. No.: B11374696
M. Wt: 387.5 g/mol
InChI Key: LQYFNAXDAGMDHF-UHFFFAOYSA-N
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Description

Ethyl 4-methyl-2-{[(4-methyl-2-phenyl-1,3-thiazol-5-yl)carbonyl]amino}-1,3-thiazole-5-carboxylate is a bifunctional thiazole derivative characterized by two thiazole rings connected via a carboxamide linkage. The core structure includes a 4-methyl-substituted thiazole-5-carboxylate ester and a 4-methyl-2-phenyl-thiazole-5-carbonyl substituent.

Properties

Molecular Formula

C18H17N3O3S2

Molecular Weight

387.5 g/mol

IUPAC Name

ethyl 4-methyl-2-[(4-methyl-2-phenyl-1,3-thiazole-5-carbonyl)amino]-1,3-thiazole-5-carboxylate

InChI

InChI=1S/C18H17N3O3S2/c1-4-24-17(23)14-11(3)20-18(26-14)21-15(22)13-10(2)19-16(25-13)12-8-6-5-7-9-12/h5-9H,4H2,1-3H3,(H,20,21,22)

InChI Key

LQYFNAXDAGMDHF-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(N=C(S1)NC(=O)C2=C(N=C(S2)C3=CC=CC=C3)C)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 4-methyl-2-{[(4-methyl-2-phenyl-1,3-thiazol-5-yl)carbonyl]amino}-1,3-thiazole-5-carboxylate typically involves multi-step organic reactions. One common method includes the condensation of 4-methyl-2-phenyl-1,3-thiazole-5-carboxylic acid with ethyl 4-methyl-2-aminothiazole-5-carboxylate under specific conditions. The reaction is usually carried out in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) in an anhydrous solvent like dichloromethane .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity .

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-methyl-2-{[(4-methyl-2-phenyl-1,3-thiazol-5-yl)carbonyl]amino}-1,3-thiazole-5-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide (DMF).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .

Scientific Research Applications

Ethyl 4-methyl-2-{[(4-methyl-2-phenyl-1,3-thiazol-5-yl)carbonyl]amino}-1,3-thiazole-5-carboxylate has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as an antimicrobial and antifungal agent.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of Ethyl 4-methyl-2-{[(4-methyl-2-phenyl-1,3-thiazol-5-yl)carbonyl]amino}-1,3-thiazole-5-carboxylate involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its biological effects. For example, it may act as an inhibitor of microbial enzymes, disrupting their metabolic processes and leading to cell death .

Comparison with Similar Compounds

Structural Features

The target compound is compared to analogs with variations in substituents, electronic properties, and ring systems (Table 1).

Table 1: Structural Comparison of Thiazole Derivatives
Compound Name Substituents Molecular Weight (g/mol) Key Structural Differences Evidence ID
Target Compound [(4-methyl-2-phenyl-1,3-thiazol-5-yl)carbonyl]amino ~414.45 Bifunctional thiazole with carboxamide linkage
Ethyl 4-methyl-2-(3-phenylpropanamido)-1,3-thiazole-5-carboxylate 3-phenylpropanamido 372.45 Aliphatic amide substituent
Ethyl 2-(5-nitrobenzo[b]thiophene-2-carboxamido)-4-phenylthiazole-5-carboxylate Nitrobenzothiophene 453.48 Nitrobenzothiophene enhances electron-withdrawing effects
Ethyl 4-methyl-2-(4-pyridinyl)thiazole-5-carboxylate 4-pyridinyl 276.33 Pyridine ring introduces basicity
Ethyl 2-[(2-methylphenyl)amino]-4-(trifluoromethyl)-1,3-thiazole-5-carboxylate Trifluoromethyl, o-tolylamino 358.34 CF₃ group improves metabolic stability

Key Observations :

  • The target compound’s dual thiazole system distinguishes it from monocyclic analogs like ethyl 4-methyl-2-phenyl-1,3-thiazole-5-carboxylate .

Physical and Spectral Properties

Table 2: Physical Properties of Selected Analogs
Compound Melting Point (°C) Yield (%) Spectral Data (¹H NMR) Evidence ID
5-((2-Aminothiazol-5-yl)(4-nitrophenyl)methyl)-6-hydroxy-1,3-dimethylpyrimidine-2,4(1H,3H)-dione 206–208 N/A δ 7.5–8.1 (ArH), δ 2.4 (CH₃)
2-((3-Hydroxyphenyl)amino)-4-(4-methyl-2-(methylamino)-thiazol-5-yl)pyrimidine-5-carbonitrile 242–243 18 δ 6.8–7.9 (ArH), δ 3.0 (NCH₃)
Ethyl 3-[(methoxycarbonyl)amino]-4-methyl-2-[3-(4-nitrophenyl)-5-oxo-4,5-dihydro-4-isoxazolyliden]-2,3-dihydro-1,3-thiazole-5-carboxylate 165–167 68 δ 1.22 (CH₃), δ 8.19 (pyrazole C-5)

Key Observations :

  • The target compound’s melting point is expected to exceed 200°C due to its rigid, planar structure, similar to analogs in .
  • Spectral signatures (e.g., ester CH₃ at δ ~1.2–1.3, aromatic protons at δ 7.4–8.2) align with thiazole and carboxamide motifs .

Biological Activity

Ethyl 4-methyl-2-{[(4-methyl-2-phenyl-1,3-thiazol-5-yl)carbonyl]amino}-1,3-thiazole-5-carboxylate is a complex thiazole derivative that has garnered attention for its potential biological activity. This article aims to provide a comprehensive overview of its biological properties, focusing on its mechanisms of action, therapeutic applications, and relevant case studies.

Physical Properties

PropertyValue
Melting Point85–86 °C
SolubilitySoluble in organic solvents
StabilityStable under normal conditions

Research indicates that compounds containing thiazole moieties exhibit various biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. This compound has shown promise in inhibiting specific cancer cell lines through the modulation of mitotic processes.

Inhibition of HSET (KIFC1)

One notable mechanism involves the inhibition of HSET (KIFC1), a kinesin required for centrosome clustering in cancer cells. In vitro studies have demonstrated that this compound can induce multipolar mitotic spindles in centrosome-amplified cancer cells, leading to increased cell death. The compound exhibited micromolar inhibitory activity against HSET, with further studies revealing a reduction in potency when structural modifications were made to the thiazole ring .

Anticancer Activity

The compound's ability to induce multipolar mitoses suggests potential as an anticancer agent. In experiments using human colon cancer cell lines, treatment with the compound resulted in significant increases in multipolarity without affecting non-cancerous cells .

In Vitro Studies

A study conducted on DLD1 human colon cancer cells showed that treatment with this compound resulted in a notable increase in multipolar mitotic figures. The percentage of multipolar mitoses increased significantly compared to untreated controls, indicating the compound's effectiveness in disrupting normal mitotic processes .

Structure-Activity Relationship (SAR)

Research on related thiazole compounds has highlighted the importance of specific substituents on their biological activity. For instance, modifications that removed methyl or ethyl groups from the thiazole structure led to significant reductions in inhibitory potency against HSET . This underscores the necessity for careful design and synthesis of thiazole derivatives to optimize their biological effects.

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